molecular formula C20H36O4 B12007166 Bis(2-ethylhexyl) 2-butenedioate

Bis(2-ethylhexyl) 2-butenedioate

Cat. No.: B12007166
M. Wt: 340.5 g/mol
InChI Key: ROPXFXOUUANXRR-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) 2-butenedioate, also known as dioctyl fumarate, is an organic compound with the molecular formula C20H36O4. It is an ester derived from fumaric acid and 2-ethylhexanol. This compound is commonly used as a plasticizer in various industrial applications due to its ability to impart flexibility and durability to polymers .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-ethylhexyl) 2-butenedioate is typically synthesized through the esterification of fumaric acid with 2-ethylhexanol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired ester .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of continuous reactors to ensure efficient mixing and reaction. The process is optimized to achieve high yields and purity of the product. The use of ionic membrane caustic soda liquid has been reported to reduce impurities and lower production costs .

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl) 2-butenedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Bis(2-ethylhexyl) 2-butenedioate has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in the synthesis of flexible polymers and resins.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its role in the formulation of medical devices and controlled-release pharmaceuticals.

    Industry: Utilized in the production of adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of bis(2-ethylhexyl) 2-butenedioate involves its interaction with polymer chains, where it acts as a plasticizer. By embedding itself between polymer chains, it reduces intermolecular forces, thereby increasing the flexibility and durability of the material. The molecular targets include the ester groups in the polymer chains, and the pathways involve the disruption of hydrogen bonding and van der Waals forces .

Biological Activity

Bis(2-ethylhexyl) 2-butenedioate, commonly referred to as bis(2-ethylhexyl) phthalate (BEHP), is a phthalate ester widely studied for its biological activities. This compound has garnered attention due to its potential applications in pharmacology and toxicology. This article reviews the biological activity of BEHP, focusing on its antimutagenic, antibacterial, and larvicidal properties, supported by empirical data and case studies.

  • Molecular Formula : C24_{24}H38_{38}O4_4
  • Molecular Weight : 390.564 g/mol

Antimutagenic Activity

BEHP has been identified as having significant antimutagenic properties. A study demonstrated that it could inhibit mutations induced by aflatoxin B1 (AFB1) in Salmonella typhimurium strains TA98 and TA100. The results indicated:

  • Inhibition Rates : Up to 97% at a concentration of 3 μg/mL.
  • Mechanism : The antimutagenic effect is thought to be due to BEHP acting as a Michael acceptor, preventing DNA damage from electrophilic promutagens .

Table 1: Antimutagenic Activity of BEHP

Concentration (ng/mL)Inhibition (%)
500060
100051
500Not significant
100Not significant

Antibacterial Activity

Recent research has highlighted the antibacterial potential of BEHP against common pathogens such as Escherichia coli and Staphylococcus aureus. The study utilized disk diffusion methods to evaluate the antibacterial efficacy:

  • Inhibition Zones :
    • E. coli: 12.33 ± 0.56 mm
    • S. aureus: 5.66 ± 1.00 mm

Additionally, BEHP exhibited significant larvicidal activity against Culex quinquefasciatus larvae, with a lethal concentration (LC50) of 67.03 ppm after 72 hours .

Table 2: Larvicidal Activity of BEHP

Concentration (ppm)Mortality (%) after 72h
250100
20075
15064
10061
5061

Acetylcholinesterase Inhibition

The inhibitory effect of BEHP on acetylcholinesterase (AChE) was also assessed, revealing a dose-dependent inhibition:

  • Inhibition Rates :
    • At 50 ppm : 29%
    • At 250 ppm : 75.33%

This suggests that BEHP may interfere with neurotransmission in aquatic organisms, indicating potential implications for environmental toxicity .

Case Studies and Research Findings

Several studies have reinforced the biological activity of BEHP:

  • Antimutagenicity in Marine Organisms : A study isolated BEHP from marine Bacillus pumilus, which induced apoptosis in human erythroleukemic K562 cells and demonstrated significant antimutagenic activity against various mutagens .
  • Toxicological Assessment : Long-term exposure studies in rodents have shown that while high doses can lead to reduced body weight and liver hypertrophy, BEHP did not exhibit clastogenic effects or carcinogenicity under controlled conditions .
  • Pharmaceutical Applications : The antibacterial and larvicidal properties suggest potential applications in developing new antimicrobial agents or pest control strategies, particularly in managing vector-borne diseases .

Properties

Molecular Formula

C20H36O4

Molecular Weight

340.5 g/mol

IUPAC Name

bis(2-ethylhexyl) but-2-enedioate

InChI

InChI=1S/C20H36O4/c1-5-9-11-17(7-3)15-23-19(21)13-14-20(22)24-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3

InChI Key

ROPXFXOUUANXRR-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)COC(=O)C=CC(=O)OCC(CC)CCCC

Origin of Product

United States

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